p-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide
Description
Introduction to p-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide
Structural Classification Within Heterocyclic Benzamide Derivatives
This compound belongs to the family of heterocyclic benzamides, characterized by a benzamide group (a benzene ring linked to a carboxamide) fused with a non-aromatic oxygen-containing heterocycle. The compound’s structure diverges from classical nitrogen-based heterocycles, such as pyrrolidines or piperidines, by incorporating a tetrahydrofuran ring—a five-membered oxygen heterocycle with two methyl groups at the 5-position and a ketone at the 2-position.
Core Structural Features
- Benzamide backbone : A para-chlorinated benzene ring connected to a carboxamide group. The chloro substituent enhances electronic stability and influences binding interactions in biological systems.
- Tetrahydrofuran ring : A saturated oxygen heterocycle with a ketone at C2 and geminal dimethyl groups at C5. The 5,5-dimethyl configuration introduces steric hindrance, potentially affecting conformational flexibility and metabolic stability.
- Substituent relationships : The amide nitrogen bridges the benzamide and tetrahydrofuran moieties, creating a planar linkage that may facilitate π-stacking or hydrogen-bonding interactions.
Table 1: Structural Data for this compound
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₃H₁₄ClNO₃ |
| Molecular weight | 267.71 g/mol |
| IUPAC name | 4-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide |
| Heterocycle type | Tetrahydrofuran derivative |
| Key functional groups | Chlorobenzene, carboxamide, ketone, dimethyl |
This structure aligns with the general formula of heterocyclic benzamides described in patent literature, where variations in the heterocycle and substituents modulate biological activity. Unlike nitrogen-based analogs such as sulpiride (a pyrrolidine-containing benzamide), the tetrahydrofuran core in this compound may alter electron distribution and solubility profiles.
Historical Context of Tetrahydrofuran-Containing Bioactive Compounds
Tetrahydrofuran (THF) derivatives have emerged as critical scaffolds in medicinal chemistry due to their compatibility with metabolic pathways and ability to mimic natural substrates. The integration of THF rings into bioactive compounds dates to mid-20th-century efforts to develop antiviral and antitumor agents, where the oxygen heterocycle’s polarity and rigidity improved pharmacokinetic properties.
Evolution of Tetrahydrofuran-Benzamide Hybrids
Early THF-containing compounds focused on simple ethers, but advances in synthetic methodology enabled the incorporation of complex substituents. The addition of ketone and dimethyl groups, as seen in this compound, reflects a strategic shift toward enhancing steric and electronic tunability. For example:
- Synthetic accessibility : Modern methods, such as ring-closing metathesis or acid-catalyzed cyclization, allow precise construction of substituted THF rings.
- Bioactivity optimization : The 2-oxo group in THF derivatives can participate in hydrogen bonding, while dimethyl groups may shield reactive sites from enzymatic degradation.
Patent literature from the 1970s highlights the exploration of chlorosulfonyl and sulfamoyl benzamides as intermediates for neuroactive compounds. While earlier work prioritized nitrogen heterocycles, the transition to oxygen-based systems like THF arose from demands for reduced toxicity and improved blood-brain barrier penetration.
Key Milestones
- 1960s–1970s : Development of sulpiride-like benzamides with pyrrolidine cores, demonstrating antidepressant and antiemetic effects.
- 1980s–1990s : Emergence of THF-containing analogs in antibiotic (e.g., furaneol derivatives) and antifungal agents.
- 2000s–Present : Rational design of substituted THF-benzamides for targeted therapies, leveraging computational modeling to optimize substituent effects.
Properties
CAS No. |
77694-28-1 |
|---|---|
Molecular Formula |
C13H14ClNO3 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
4-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide |
InChI |
InChI=1S/C13H14ClNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,16) |
InChI Key |
FRVXCGFGNRRTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves multi-step organic transformations. The key steps include:
- Preparation of the benzamide moiety with a para-chloro substituent.
- Introduction of the 5,5-dimethyl-2-oxotetrahydrofuran (tetrahydrofuranone) ring.
- Formation of the amide bond linking the benzoyl chloride derivative and the tetrahydrofuran amine.
Reaction conditions such as choice of solvent, temperature control, and reaction time are critical for optimizing yield and purity.
Detailed Synthetic Route
Based on available literature and patent disclosures, the following multi-step synthetic route is representative:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 4-chlorobenzoyl chloride | Chlorination of 4-chlorobenzoic acid using thionyl chloride or oxalyl chloride | 4-chlorobenzoyl chloride |
| 2 | Preparation of 5,5-dimethyl-2-oxotetrahydrofuran-3-amine | Condensation or amination of 5,5-dimethyl-2-oxotetrahydrofuran derivatives | 5,5-dimethyl-2-oxotetrahydrofuran-3-amine |
| 3 | Amide bond formation | Reaction of 4-chlorobenzoyl chloride with 5,5-dimethyl-2-oxotetrahydrofuran-3-amine in anhydrous solvent (e.g., dichloromethane) with base (e.g., triethylamine) | This compound |
This route is consistent with the condensation of benzoyl chloride derivatives with appropriate amines, followed by purification steps.
Reaction Conditions and Optimization
- Solvent: Commonly used solvents include dichloromethane, tetrahydrofuran, or ethyl acetate, chosen for their ability to dissolve reactants and facilitate nucleophilic substitution.
- Temperature: The amide formation is typically carried out at 0°C to room temperature to control reaction rate and minimize side reactions.
- Catalysts/Base: Triethylamine or other organic bases are used to neutralize hydrochloric acid generated during amide bond formation.
- Purification: The crude product is purified by extraction and chromatographic techniques using petroleum ether and ethyl acetate mixtures.
Alternative Synthetic Approaches
Though specific alternative methods for this exact compound are scarce, analogous benzamide derivatives have been synthesized via:
- Direct amidation: Using coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acids towards amide bond formation.
- Reduction and substitution: Starting from nitro-substituted benzoic acid derivatives, followed by catalytic hydrogenation to amines, then acylation to benzamides.
These related methods highlight the versatility of synthetic strategies applicable to benzamide derivatives, which can be adapted for the target compound.
Research Discoveries and Analytical Data
Spectroscopic Confirmation
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of the benzamide aromatic protons, the tetrahydrofuran ring protons, and methyl substituents.
- Infrared Spectroscopy (IR): Characteristic amide carbonyl stretching (~1650 cm⁻¹) and tetrahydrofuran ring vibrations confirm functional groups.
- Mass Spectrometry (MS): Molecular ion peak at m/z 268 corresponds to the molecular weight of 267.71 g/mol.
Yield and Purity
- Reported yields vary depending on reaction conditions but generally range from moderate to high (60–85%) for the amide formation step.
- Purity is typically confirmed by chromatographic methods and melting point analysis.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Benzoyl chloride + tetrahydrofuran amine condensation | Acylation of amine with acyl chloride | 4-chlorobenzoyl chloride, 5,5-dimethyl-2-oxotetrahydrofuran-3-amine, triethylamine | 0°C to RT, dichloromethane solvent | ~70-85% | Common, straightforward |
| Carbodiimide-mediated amidation | Activation of acid with DIC/HOBt, coupling with amine | 4-chlorobenzoic acid, DIC, HOBt, amine | Room temperature, inert solvent | Moderate to high | Avoids acid chlorides |
| Reduction and acylation from nitro precursors | Nitro reduction to amine, then acylation | Nitrobenzoic acid derivatives, Fe/HCl or catalytic hydrogenation, acyl chloride | Variable | Moderate | More steps, higher complexity |
Chemical Reactions Analysis
Types of Reactions
p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the oxotetrahydrofuran ring can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different substituents on the benzamide ring, while reduction reactions can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is explored for its use in various industrial processes, such as the synthesis of other complex organic molecules or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Meta vs. Para Chloro Substitution
The meta-chloro isomer, m-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide (CAS 77694-29-2), is a direct structural analog differing only in the chloro group’s position on the benzene ring. Key comparisons include:
Table 1: Structural and Commercial Comparison of Chlorinated Benzamides
- Symmetry and Crystallinity : The para substitution may enhance molecular symmetry, improving crystallinity and thermal stability, a critical factor in industrial processing .
Functional Group Modifications
However, lumping strategies (grouping structurally similar compounds) suggest that analogs with comparable electronic or steric profiles may exhibit parallel reactivity or physicochemical behaviors . For example:
- Tetrahydrofuran Modifications : Replacing 5,5-dimethyl groups with bulkier substituents could hinder solubility or alter metabolic stability.
- Benzamide Ring Variations : Electron-donating groups (e.g., -OCH₃) might reduce electrophilic substitution rates compared to electron-withdrawing chloro groups.
Physicochemical and Reactivity Profiles
While explicit data (e.g., melting points, solubility) are absent in the evidence, inferences can be drawn:
- Hydrophobicity : The 5,5-dimethyl groups on the tetrahydrofuran ring likely enhance lipophilicity, favoring organic solvent solubility.
- Reactivity : The oxo group on the tetrahydrofuran ring may act as a site for nucleophilic attack, while the chloro group directs electrophilic substitution on the benzene ring.
Research and Industrial Relevance
- Crystallography : SHELX software is widely used to resolve such compounds’ crystal structures, critical for understanding chirality and intermolecular interactions . Enantiomorph-polarity parameters (e.g., Rogers’ η or Flack’s x) could further clarify chiral center configurations .
- Industrial vs. Research Use : The para isomer’s commercial availability highlights its utility in scalable processes, whereas the meta isomer’s niche status aligns with specialized research applications .
Biological Activity
p-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : They can act as agonists or antagonists at various receptor sites, influencing cellular responses.
- Cellular Protection : Some derivatives have shown protective effects against cellular stress, particularly in pancreatic β-cells.
Antidiabetic Potential
A study highlighted the effectiveness of certain benzamide derivatives in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in diabetes management. The compound WO5m demonstrated maximal β-cell protective activity with an EC50 of 0.1 ± 0.01 μM, suggesting that modifications to the benzamide scaffold can enhance biological activity significantly .
Anticancer Activity
Research into related compounds has suggested potential anticancer properties. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
Case Studies
-
Study on β-cell Protection :
- Objective : Investigate the protective effects against ER stress.
- Findings : The study found that specific modifications to the benzamide structure significantly enhanced β-cell viability under stress conditions .
- Table 1: Activity Comparison of Benzamide Derivatives
Compound Max Activity (%) EC50 (μM) WO5m 100 0.1 ± 0.01 5g 88 13 ± 1 5h 46 32 ± 7
-
Anticancer Studies :
- Objective : Evaluate the cytotoxic effects on cancer cell lines.
- Findings : Several derivatives showed significant cytotoxicity against various cancer types, indicating a promising avenue for further research into their therapeutic potential.
Q & A
Q. What approaches reconcile discrepancies between computational predictions and experimental solubility data?
- Methodological Answer : Solubility parameters (logP, Hansen solubility) are calculated via COSMO-RS software and validated experimentally using the shake-flask method (water/octanol). Discrepancies may arise from polymorphic forms; differential scanning calorimetry (DSC) identifies metastable polymorphs. Co-solvency studies with cyclodextrins or surfactants improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
